3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine chemical structure
3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine chemical structure
An In-depth Technical Guide: Synthesis and Structural Elucidation of 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interaction with biological targets.[2] When functionalized with moieties such as the 3,4-dichlorophenyl group—a common substituent used to modulate lipophilicity and electronic properties for enhanced target engagement—novel chemical entities with significant therapeutic potential can be generated. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, outlining a robust, field-proven strategy for the synthesis, purification, and complete structural characterization of the novel compound 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous analytical confirmation.
Introduction and Rationale
The Privileged Pyrrolidine Scaffold
The five-membered pyrrolidine ring system is one of the most prevalent nitrogen-containing heterocycles in modern drug discovery.[2][3] Its structural importance is highlighted by its presence in the essential amino acid proline, which imparts unique conformational constraints on peptides and proteins.[1] In synthetic drugs, the pyrrolidine motif can enhance aqueous solubility, act as a hydrogen bond donor or acceptor, and provide a rigid framework for orienting pharmacophoric elements.[3] This versatility has led to its incorporation into a wide array of therapeutic agents, from antiviral and anticancer drugs to central nervous system agents.[2][4]
Strategic Importance of the 3,4-Dichlorophenyl Moiety
The introduction of a dichlorinated phenyl ring is a well-established strategy in drug design. The chlorine atoms significantly alter the electronic nature of the aromatic ring through their inductive electron-withdrawing effects, which can influence pKa and hydrogen bonding potential. Furthermore, they increase the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets. This substitution pattern is found in numerous active pharmaceutical ingredients, where it often contributes to improved potency and a modified metabolic profile.
Objective: A Novel Building Block for Drug Discovery
The title compound, 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine, represents a novel chiral tertiary alcohol built upon the pyrrolidine framework. This structure is of significant interest for several reasons:
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A Versatile Intermediate: It can serve as a precursor for more complex molecules through derivatization of the secondary amine or the tertiary alcohol.[5][6]
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Novel Chemical Space: The specific combination of the hydroxypyrrolidine and dichlorophenyl groups creates a unique three-dimensional structure that may interact with biological targets in novel ways.
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Potential Biological Activity: Related structures, such as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, have demonstrated selective antitumor activity, suggesting that the 3,4-dichlorophenyl-pyrrolidine core is a promising pharmacophore.[7]
This guide provides a complete workflow from conceptual design to analytical verification of this high-value chemical entity.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis is paramount for the successful production of a target molecule. The chosen strategy must be robust, scalable, and utilize readily available starting materials.
Retrosynthetic Approach
The most logical disconnection for 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine is at the C3-phenyl bond. This bond can be formed via a nucleophilic addition of a 3,4-dichlorophenyl organometallic reagent to a carbonyl group at the C3 position of the pyrrolidine ring. This retrosynthetic analysis leads back to two key starting materials: an N-protected-3-pyrrolidinone and 1-bromo-3,4-dichlorobenzene. The use of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is critical to prevent the acidic N-H proton from interfering with the organometallic reagent.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves three key stages:
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Oxidation: Conversion of commercially available N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone.
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Grignard Reaction: Formation of the key C-C bond by reacting N-Boc-3-pyrrolidinone with 3,4-dichlorophenylmagnesium bromide.
-
Deprotection: Removal of the Boc protecting group to yield the final target compound.
This approach is highly reliable and leverages standard, well-documented organic transformations, ensuring a high probability of success.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Each step includes explanations for the choice of reagents and conditions, and the success of each transformation should be verified by Thin Layer Chromatography (TLC) and NMR of the crude product before proceeding.
Protocol 1: Synthesis of N-Boc-3-pyrrolidinone
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Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and dissolve in dichloromethane (DCM, 200 mL).
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Reagent Addition: Add Dess-Martin periodinane (DMP) (24.9 g, 58.7 mmol, 1.1 eq) to the solution in portions over 15 minutes. Causality: DMP is a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidation, and the reaction proceeds efficiently at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-3-pyrrolidinone as a white solid.
Protocol 2: Grignard Reaction for N-Boc-3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine
-
Grignard Reagent Preparation:
-
Set up a three-neck flask, oven-dried and cooled under a nitrogen atmosphere, equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.56 g, 64.2 mmol, 1.5 eq) to the flask.
-
In the dropping funnel, dissolve 1-bromo-3,4-dichlorobenzene (10.0 g, 44.3 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Add a small portion (~10 mL) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling/heat), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After addition is complete, reflux for an additional hour. Causality: Anhydrous conditions are absolutely critical as Grignard reagents are strong bases and will be quenched by water.
-
-
Addition to Ketone:
-
In a separate oven-dried flask under nitrogen, dissolve N-Boc-3-pyrrolidinone (7.8 g, 42.1 mmol, 0.95 eq) in anhydrous THF (80 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via cannula transfer.
-
-
Reaction and Quenching:
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Causality: NH₄Cl is a mild acid used to protonate the alkoxide intermediate and destroy any remaining Grignard reagent without causing side reactions like elimination.
-
-
Extraction and Purification:
-
Add ethyl acetate (150 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected target compound.
-
Protocol 3: Deprotection to Yield Final Product
-
Reaction Setup: Dissolve the purified N-Boc-3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine (5.0 g, 15.0 mmol) in a 4M solution of HCl in 1,4-dioxane (50 mL).
-
Execution: Stir the solution at room temperature for 1-2 hours. A precipitate of the hydrochloride salt should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and adjust the pH to >10 with 2M NaOH. Extract the product into DCM or ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine.
Caption: Proposed synthetic workflow for the target compound.
Structural Elucidation and Characterization
Rigorous analytical characterization is essential to unambiguously confirm the chemical structure and assess the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic-H (C2') | ~7.55 | d | 1H | Ortho to two Cl atoms, most deshielded. |
| Aromatic-H (C5') | ~7.40 | d | 1H | Ortho to one Cl atom. |
| Aromatic-H (C6') | ~7.20 | dd | 1H | Coupled to both C2'-H and C5'-H. |
| Pyrrolidine-H (C2, C5) | 3.0 - 3.4 | m | 4H | Protons adjacent to the nitrogen atom. |
| Pyrrolidine-H (C4) | 2.1 - 2.4 | m | 2H | Protons on the carbon adjacent to the quaternary center. |
| Hydroxyl-H (OH) | ~2.5 (broad) | s | 1H | Exchangeable proton, chemical shift is concentration-dependent. |
| Amine-H (NH) | ~1.8 (broad) | s | 1H | Exchangeable proton, may not be observed in all solvents. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aromatic-C (C1') | ~145 | Quaternary carbon attached to the pyrrolidine ring. |
| Aromatic-C (C3', C4') | ~130-133 | Carbons bearing chlorine atoms. |
| Aromatic-C (C2', C5', C6') | ~125-130 | Aromatic CH carbons. |
| Pyrrolidine-C (C3) | ~75 | Quaternary carbon bearing OH and phenyl groups. |
| Pyrrolidine-C (C2, C5) | ~48-52 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine-C (C4) | ~40 | Carbon adjacent to the quaternary center. |
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and, by extension, the molecular formula.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂NO | --- |
| Molecular Weight | 232.11 g/mol | --- |
| [M+H]⁺ (Monoisotopic) | 232.0290 | Calculated for C₁₀H₁₂Cl₂NO⁺. High-resolution MS should match this value within 5 ppm. |
| Isotope Pattern | A characteristic pattern for two chlorine atoms (~100:65:10 intensity ratio for M, M+2, M+4 peaks) must be observed. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Tertiary Alcohol |
| 3350 - 3300 (sharp) | N-H stretch | Secondary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| 850 - 750 | C-Cl stretch | Aryl Halide |
Conclusion and Future Outlook
This technical guide has detailed a comprehensive and scientifically sound strategy for the synthesis and structural confirmation of 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine. The proposed multi-step synthesis, beginning from common starting materials, is based on reliable and well-understood chemical transformations. The rigorous analytical workflow, employing NMR, MS, and IR spectroscopy, provides a complete framework for verifying the identity, structure, and purity of the final product.
For drug development professionals, the successful synthesis of this molecule opens several avenues for further research:
-
Biological Screening: The compound can be entered into a variety of biological assays (e.g., kinase panels, receptor binding assays) to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The secondary amine and tertiary alcohol serve as handles for further chemical modification, allowing for the creation of a library of related compounds to explore SAR.
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Chiral Separation: The C3 position is a stereocenter. Separation of the enantiomers and evaluation of their individual biological activities is a critical next step, as stereochemistry often dictates pharmacological effect.
By following the expert-driven protocols and analytical methodologies outlined in this guide, researchers can confidently produce and validate this novel chemical entity, paving the way for its potential development as a valuable tool or therapeutic agent.
References
- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
-
3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 . PubChem. [Link]
-
G. N. DeIuliis, et al. (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway . PubMed. [Link]
-
3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione . U.S. Environmental Protection Agency. [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0234703) . NP-MRD. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes . Royal Society of Chemistry. [Link]
-
Pyrrolidine . NIST WebBook. [Link]
- Process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof.
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology . ChemRxiv. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . IRIS UniPA. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PMC. [Link]
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives . PubMed. [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline . Defense Technical Information Center. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
